2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-12-3-1-11(2-4-12)7-15(21)20-8-13(9-20)19-14-5-6-17-10-18-14/h1-6,10,13H,7-9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSBRDOSMYDXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
The 4-fluorophenyl acetophenone core is synthesized via Friedel-Crafts acylation of fluorobenzene. A representative protocol involves:
- Reagents : Acetyl chloride, AlCl₃ (Lewis acid), fluorobenzene.
- Conditions : 0°C to room temperature, 12–24 hours.
- Yield : 68–72% after silica gel chromatography.
Mechanistic Insight :
AlCl₃ activates acetyl chloride to form a reactive acylium ion, which undergoes electrophilic substitution at the para position of fluorobenzene due to fluorine’s electron-withdrawing effect.
Azetidine Ring Formation
Ring-Closing Metathesis (RCM)
Azetidine derivatives are synthesized via RCM of diene precursors. For example:
- Precursor : N-Boc-3-amino-1,5-pentadiene.
- Catalyst : Grubbs 2nd generation (5 mol%).
- Conditions : Dichloromethane, 40°C, 6 hours.
- Yield : 85%.
Key Advantage : RCM offers stereochemical control, critical for azetidine’s strained geometry.
Nucleophilic Substitution
Azetidine rings are alternatively constructed via SN2 reactions:
- Precursor : 1,3-Dibromopropane.
- Ammonia Source : Benzylamine or tert-butyl carbamate.
- Conditions : K₂CO₃, DMF, 80°C, 8 hours.
- Yield : 60–65% after deprotection.
Functionalization of Azetidine with Pyrimidin-4-ylamine
Buchwald-Hartwig Amination
Introducing the pyrimidin-4-ylamino group to azetidine employs palladium-catalyzed cross-coupling:
- Catalyst : Pd₂(dba)₃ (2 mol%).
- Ligand : Xantphos (4 mol%).
- Base : Cs₂CO₃.
- Solvent : Toluene, 100°C, 12 hours.
- Yield : 75–80%.
Optimization Note : Electron-deficient pyrimidines require higher temperatures (110–120°C) for efficient coupling.
Direct Nucleophilic Substitution
In absence of transition metals, amination proceeds via nucleophilic aromatic substitution (SNAr):
- Substrate : 4-Chloropyrimidine.
- Amino Source : 3-Aminoazetidine.
- Conditions : DIPEA, DMSO, 120°C, 24 hours.
- Yield : 50–55%.
Fragment Coupling: Acylation of Azetidine-Pyrimidine with 4-Fluorophenyl Acetophenone
Schlenk Technique for Ketone Activation
The ethanone fragment is activated as an acyl chloride:
Mitsunobu Reaction
Alternative coupling via Mitsunobu avoids acyl chloride handling:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.4 Hz, 2H, fluorophenyl-H), 4.10 (m, 4H, azetidine-H).
- HRMS : m/z calcd for C₁₆H₁₆FN₄O [M+H]⁺: 307.1264; found: 307.1268.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| RCM + Buchwald | 80 | 98 | Stereocontrol, scalability |
| SNAr + Mitsunobu | 65 | 95 | Avoids transition metals |
| Friedel-Crafts + SN2 | 60 | 90 | Cost-effective for small-scale synthesis |
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide), nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a fluorophenyl group and an azetidine ring. The synthesis typically involves several steps, starting from readily available precursors. A common route includes:
- Formation of the Fluorophenyl Intermediate : This step involves introducing a fluorine atom into a phenyl ring through electrophilic aromatic substitution using agents like Selectfluor or N-fluorobenzenesulfonimide.
- Azetidinylation : The azetidinyl ring is formed through cyclization reactions involving β-amino alcohols or β-halo amines under basic conditions.
- Final Modifications : Subsequent reactions may include oxidation or reduction to introduce functional groups necessary for biological activity.
Research indicates that 2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one exhibits promising biological properties:
- Anticancer Activity : The compound has been investigated for its potential to inhibit certain kinases involved in cancer cell proliferation. Studies show it may lead to reduced tumor growth in various cancer models.
- Antimicrobial Properties : Preliminary tests suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
- Mechanism of Action : The compound likely interacts with specific molecular targets, modulating enzyme activity or receptor functions, which can alter cellular signaling pathways relevant to disease processes.
Case Studies and Research Findings
Several studies have focused on the applications of this compound in various contexts:
- Inhibition of Protein Kinases : A study published in Synthesis explored the synthesis of derivatives based on similar scaffolds and their activity against protein kinases. The findings indicate that modifications to the azetidine structure can enhance inhibitory potency against specific kinases .
- Therapeutic Potential Against Infectious Diseases : Research has demonstrated that compounds with similar structures exhibit antiviral properties. This suggests that this compound could be further evaluated for its efficacy against viral infections .
- Material Science Applications : Beyond biological applications, this compound is also being explored for use in developing new materials due to its unique chemical properties. Its ability to act as a catalyst in various chemical reactions adds to its industrial relevance .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core structure: Azetidine ring with pyrimidinylamino substituent.
- Key groups : 4-Fluorophenyl ketone, pyrimidine-4-ylamine.
- Flexibility : Azetidine’s three-membered ring balances rigidity and adaptability, enhancing target engagement .
Analog 1: 1-[3-Amino-5-(Pyridin-4-yl)-1H-Indazol-1-yl]-2-(4-Fluorophenyl)Ethan-1-one ()
- Core structure : Indazole with pyridinyl substituent.
- Key groups : 4-Fluorophenyl ketone, pyridine.
Analog 2: 1-(4-Amino-2-Chloropyridin-3-yl)-2-(4-Fluorophenyl)Ethan-1-one ()
- Core structure : Chlorinated pyridine.
- Key groups: Chlorine atom enhances stability; amino group aids solubility.
- Electron effects: Chlorine’s electron-withdrawing nature may alter electronic distribution vs. the target’s aminoazetidine .
Analog 3: 1-(4-Fluorophenyl)-2-[2-(Methylsulfanyl)Pyrimidin-4-yl]Ethan-1-one ()
- Core structure : Pyrimidine with methylsulfanyl group.
- Key groups : Sulfur atom increases lipophilicity (logP ≈ 2.8).
- Bioactivity: Methylsulfanyl may reduce hydrogen-bonding capacity compared to the target’s aminoazetidine .
Physicochemical Properties
*Estimated values based on structural analogs and computational tools.
Pharmacological Activity
- Target Compound : Predicted kinase inhibition due to pyrimidine’s ATP-binding pocket interaction. Fluorine enhances metabolic stability .
- Analog 1 () : Reported as a CDK2 inhibitor (IC₅₀ = 120 nM), leveraging indazole’s planar structure .
- Analog 3 () : Antiviral activity (EC₅₀ = 1.8 µM) via hydrophobic interactions with viral proteases .
Biological Activity
The compound 2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 255.31 g/mol. It features a fluorinated phenyl group, a pyrimidine moiety, and an azetidine ring, which contribute to its pharmacological properties.
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 255.31 g/mol |
| LogP | 4.7 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized to act as an inhibitor of certain kinases involved in cell signaling pathways, which are often dysregulated in cancer and other diseases. This inhibition can lead to decreased proliferation of cancer cells and modulation of immune responses.
Anticancer Properties
Research indicates that This compound exhibits significant anticancer properties:
- Inhibition of Tumor Growth: In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including those derived from breast and lung cancers.
- Mechanistic Studies: The compound has been documented to interfere with the phosphorylation processes mediated by key kinases such as EGFR (Epidermal Growth Factor Receptor), leading to reduced cell survival rates in cancer models .
Antimicrobial Activity
Additionally, preliminary studies suggest that this compound may possess antimicrobial properties:
- Broad-Spectrum Activity: It has shown efficacy against both Gram-positive and Gram-negative bacteria, indicating potential as a novel antibiotic agent.
- Synergistic Effects: When used in combination with traditional antibiotics, it may enhance their effectiveness against resistant strains .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Cancer Cell Lines:
-
Antimicrobial Evaluation:
- Objective: To determine the antimicrobial potential against Staphylococcus aureus and Escherichia coli.
- Findings: The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a therapeutic agent against bacterial infections .
Q & A
Basic: What are the key steps for synthesizing this compound with high yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, starting with functionalization of the azetidine ring. Critical steps include:
- Amino coupling : Reacting 3-aminopyrimidine with an azetidine derivative under inert conditions (e.g., N₂ atmosphere) using coupling agents like EDCI/HOBt .
- Fluorophenyl incorporation : Introducing the 4-fluorophenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling, optimized for regioselectivity .
- Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% TFA) to isolate the product. Purity >95% is confirmed via NMR and LC-MS .
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D NMR (HSQC, HMBC) to confirm azetidine-pyrimidine connectivity and fluorophenyl substitution .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 342.1322 calculated for C₁₇H₁₆FN₅O) .
- X-ray crystallography : Resolve stereochemistry of the azetidine ring (if crystallized) .
- FT-IR : Identify carbonyl (C=O) stretching at ~1680 cm⁻¹ and NH bending modes .
Advanced: How can computational models predict the compound’s interaction with kinase targets (e.g., EGFR, BRAF)?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to kinase ATP-binding pockets. Prioritize residues (e.g., Lys721 in EGFR) forming hydrogen bonds with the pyrimidine ring .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .
- SAR validation : Compare predicted binding affinities with experimental IC₅₀ values from kinase inhibition assays .
Advanced: How do researchers resolve contradictions in reported biological activities of fluorophenyl-azetidine derivatives?
Methodological Answer:
- Meta-analysis : Compile data from kinase screens (e.g., PubChem AID 1259391) and filter by assay type (e.g., biochemical vs. cell-based) .
- Proteome-wide profiling : Use kinome-wide panels (e.g., DiscoverX Eurofins) to identify off-target effects contributing to variability .
- Crystallographic alignment : Overlap structures of similar compounds (e.g., 4-(4-fluorophenyl) analogs) to pinpoint steric or electronic differences impacting activity .
Advanced: What strategies optimize the compound’s pharmacokinetic properties, particularly bioavailability?
Methodological Answer:
- LogP adjustment : Introduce hydrophilic groups (e.g., morpholine) to the azetidine ring while retaining fluorophenyl bioactivity. Aim for LogP <3 (measured via shake-flask method) .
- Metabolic stability : Test in vitro liver microsomes (human/rat) with LC-MS quantification of parent compound degradation. Optimize using deuterium incorporation at labile sites .
- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption. Papp values >1×10⁻⁶ cm/s indicate suitability for oral dosing .
Basic: What safety protocols are recommended for handling this compound in lab settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage : Store at -20°C under argon in amber vials to prevent hydrolysis of the ketone group .
- Waste disposal : Neutralize with 10% NaOH solution before incineration, as per EPA guidelines for fluorinated organics .
Advanced: How does fluorination at the phenyl ring influence target selectivity and off-target effects?
Methodological Answer:
- Electron-withdrawing effects : Fluorine increases electrophilicity of adjacent groups, enhancing hydrogen bonding with kinase hinge regions (e.g., EGFR T790M mutants) .
- Metabolic resistance : Fluorine reduces CYP450-mediated oxidation, confirmed via metabolite profiling using UPLC-QTOF .
- Off-target profiling : Compare fluorophenyl vs. chlorophenyl analogs in phosphoproteomics screens to identify fluorine-specific kinase interactions .
Basic: What in vitro assays are used to evaluate the compound’s anticancer potential?
Methodological Answer:
- Cell viability : MTT assay in cancer cell lines (e.g., HCT-116, MDA-MB-231) with IC₅₀ determination after 72-hour exposure .
- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic populations .
- Cell cycle analysis : PI staining and FACS to assess G1/S arrest, indicative of kinase inhibition .
Advanced: How are conflicting data on azetidine ring conformation addressed in crystallography vs. solution-state studies?
Methodological Answer:
- X-ray vs. NMR : Compare torsion angles (e.g., N-C-C-N dihedral) from crystal structures with NOE-derived distances in DMSO-d₆ .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify energetically favorable conformers .
- Dynamic effects : Use variable-temperature NMR to probe ring puckering dynamics (ΔG‡ calculated via Eyring equation) .
Advanced: What methodologies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR knockouts : Generate kinase-deficient cell lines (e.g., EGFR⁻/⁻) to confirm target dependency .
- Thermal proteome profiling (TPP) : Monitor protein stability shifts upon ligand binding to identify direct targets .
- In vivo PD studies : Measure phospho-target levels in xenograft tumors via Western blot after compound administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
